molecular formula C16H11N3O6 B3824718 3-(4-Nitrophthalimidomethylamino)benzoic acid

3-(4-Nitrophthalimidomethylamino)benzoic acid

Cat. No.: B3824718
M. Wt: 341.27 g/mol
InChI Key: GKMPOUCIRHKGPF-UHFFFAOYSA-N
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Description

3-(4-Nitrophthalimidomethylamino)benzoic acid is an organic compound that features a complex structure with both nitro and phthalimide groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophthalimidomethylamino)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the nitration of methyl benzoate to form methyl 4-nitrobenzoate, followed by hydrolysis to yield 4-nitrobenzoic acid. This intermediate is then subjected to a series of reactions, including amination and phthalimide formation, to produce the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophthalimidomethylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The phthalimide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Reduction: 3-(4-Aminophthalimidomethylamino)benzoic acid.

    Substitution: Various halogenated derivatives depending on the substituent used.

    Hydrolysis: 4-Nitrobenzoic acid and phthalimide.

Scientific Research Applications

3-(4-Nitrophthalimidomethylamino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Nitrophthalimidomethylamino)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The nitro and phthalimide groups can interact with various molecular targets, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoic acid: Lacks the phthalimide group, making it less complex.

    4-Nitrophthalimide: Lacks the benzoic acid moiety.

    3-(4-Aminophthalimidomethylamino)benzoic acid: A reduced form of the compound.

Uniqueness

3-(4-Nitrophthalimidomethylamino)benzoic acid is unique due to the presence of both nitro and phthalimide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-[(5-nitro-1,3-dioxoisoindol-2-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6/c20-14-12-5-4-11(19(24)25)7-13(12)15(21)18(14)8-17-10-3-1-2-9(6-10)16(22)23/h1-7,17H,8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMPOUCIRHKGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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